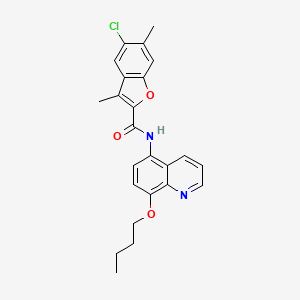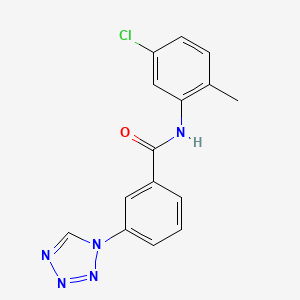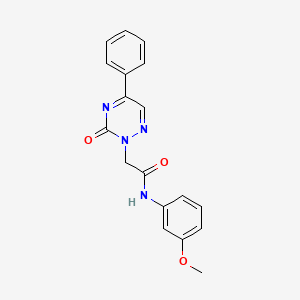![molecular formula C26H25N3O3 B11313172 N-[4-(dimethylamino)benzyl]-7,8-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide](/img/structure/B11313172.png)
N-[4-(dimethylamino)benzyl]-7,8-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(diméthylamino)benzyl]-7,8-diméthyl-4-oxo-N-(pyridin-2-yl)-4H-chromène-2-carboxamide est un composé organique complexe qui a suscité l’intérêt dans divers domaines scientifiques en raison de ses propriétés structurelles uniques et de ses applications potentielles. Ce composé présente un noyau chromène, connu pour ses diverses activités biologiques, et une partie pyridine, souvent associée à des propriétés pharmacologiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-[4-(diméthylamino)benzyl]-7,8-diméthyl-4-oxo-N-(pyridin-2-yl)-4H-chromène-2-carboxamide implique généralement plusieurs étapes :
Formation du noyau chromène : Le noyau chromène peut être synthétisé par une réaction de condensation entre un dérivé de phénol approprié et un aldéhyde en milieu acide.
Introduction de la partie pyridine : Le groupe pyridine est introduit par une réaction de substitution nucléophile, où un dérivé de pyridine réagit avec un groupe partant approprié sur le noyau chromène.
Fixation du groupe diméthylamino : Le groupe diméthylamino est introduit par une réaction d’amination réductrice, où une diméthylamine réagit avec un dérivé d’halogénure de benzyle.
Couplage final : La dernière étape consiste à coupler les composés intermédiaires pour former le produit souhaité, souvent à l’aide d’un réactif de couplage tel que le N,N’-dicyclohexylcarbodiimide (DCC) dans des conditions douces.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation des voies de synthèse ci-dessus pour augmenter le rendement et la pureté. Cela inclut souvent l’utilisation de réacteurs automatisés, de systèmes à écoulement continu et de techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC).
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe diméthylamino, conduisant à la formation de dérivés N-oxydes.
Réduction : Les réactions de réduction peuvent cibler le groupe carbonyle dans le noyau chromène, le convertissant en groupe hydroxyle.
Réactifs et conditions courants
Oxydation : Réactifs tels que le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque (m-CPBA) dans des conditions douces.
Réduction : Réactifs comme le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) dans des conditions anhydres.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d’une base comme la triéthylamine (TEA).
Principaux produits
Oxydation : Dérivés N-oxydes.
Réduction : Dérivés hydroxylés.
Substitution : Divers dérivés benzyle ou pyridine substitués.
Applications de la recherche scientifique
N-[4-(diméthylamino)benzyl]-7,8-diméthyl-4-oxo-N-(pyridin-2-yl)-4H-chromène-2-carboxamide possède plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif de la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde fluorescente en raison de son noyau chromène.
Industrie : Utilisé dans le développement de nouveaux matériaux ayant des propriétés électroniques spécifiques.
Applications De Recherche Scientifique
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-7,8-DIMETHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action de N-[4-(diméthylamino)benzyl]-7,8-diméthyl-4-oxo-N-(pyridin-2-yl)-4H-chromène-2-carboxamide implique son interaction avec diverses cibles moléculaires :
Cibles moléculaires : Le composé peut se lier à l’ADN, interférant avec le processus de réplication dans les cellules cancéreuses.
Voies impliquées : Il peut inhiber les enzymes clés impliquées dans la régulation du cycle cellulaire, conduisant à l’arrêt du cycle cellulaire et à l’apoptose.
Comparaison Avec Des Composés Similaires
Composés similaires
N-[4-(diméthylamino)benzyl]-4-oxo-4H-chromène-2-carboxamide : N’a pas la partie pyridine, ce qui se traduit par des activités biologiques différentes.
N-(pyridin-2-yl)-7,8-diméthyl-4-oxo-4H-chromène-2-carboxamide : N’a pas le groupe diméthylamino, ce qui affecte sa solubilité et sa réactivité.
Unicité
N-[4-(diméthylamino)benzyl]-7,8-diméthyl-4-oxo-N-(pyridin-2-yl)-4H-chromène-2-carboxamide est unique en raison de la combinaison du noyau chromène, de la partie pyridine et du groupe diméthylamino, qui contribuent collectivement à sa réactivité chimique diverse et à ses activités biologiques potentielles.
Propriétés
Formule moléculaire |
C26H25N3O3 |
|---|---|
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
N-[[4-(dimethylamino)phenyl]methyl]-7,8-dimethyl-4-oxo-N-pyridin-2-ylchromene-2-carboxamide |
InChI |
InChI=1S/C26H25N3O3/c1-17-8-13-21-22(30)15-23(32-25(21)18(17)2)26(31)29(24-7-5-6-14-27-24)16-19-9-11-20(12-10-19)28(3)4/h5-15H,16H2,1-4H3 |
Clé InChI |
CVZJBHSVHBDMEM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=C(C=C3)N(C)C)C4=CC=CC=N4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromo-2-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11313098.png)
![N-(3-fluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11313100.png)
![2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11313104.png)
![2-{2-[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B11313108.png)
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11313115.png)
![3,4,6-trimethyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11313116.png)
![N-({trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-isoleucine](/img/structure/B11313126.png)
![N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11313135.png)

![2-({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)butan-1-ol](/img/structure/B11313140.png)

![4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(prop-2-en-1-yl)pyrrolidin-2-one](/img/structure/B11313149.png)

![N,N-dibenzyl-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide](/img/structure/B11313166.png)
